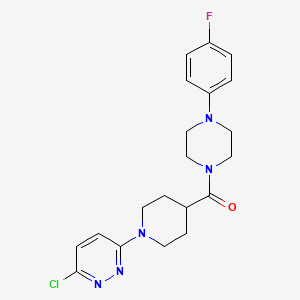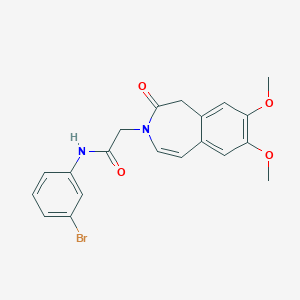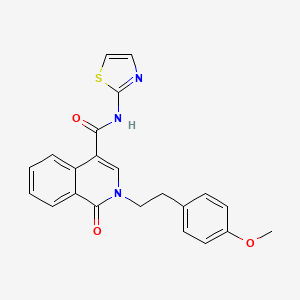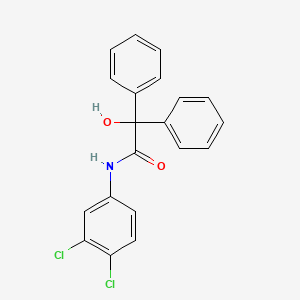![molecular formula C24H28N2O5 B10978891 3-(7,8-dimethoxy-2-oxo-1H-benzo[d]azepin-3(2H)-yl)-N-(2-methoxyphenethyl)propanamide](/img/structure/B10978891.png)
3-(7,8-dimethoxy-2-oxo-1H-benzo[d]azepin-3(2H)-yl)-N-(2-methoxyphenethyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(7,8-dimethoxy-2-oxo-1H-benzo[d]azepin-3(2H)-yl)-N-(2-methoxyphenethyl)propanamide is a complex organic compound that belongs to the class of benzazepines. This compound is characterized by its unique structure, which includes a benzo[d]azepine core substituted with methoxy groups and a propanamide side chain. It is of significant interest in medicinal chemistry due to its potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(7,8-dimethoxy-2-oxo-1H-benzo[d]azepin-3(2H)-yl)-N-(2-methoxyphenethyl)propanamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the Benzo[d]azepine Core: The initial step involves the cyclization of a suitable precursor, such as 2-amino-5,6-dimethoxybenzoic acid, with a suitable reagent like phosgene or triphosgene to form the benzo[d]azepine core.
Introduction of the Propanamide Side Chain: The benzo[d]azepine intermediate is then reacted with 2-methoxyphenethylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to introduce the propanamide side chain.
Final Modifications: The final step may involve additional modifications, such as methylation or demethylation, to achieve the desired substitution pattern on the benzo[d]azepine core.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency of the final product.
化学反応の分析
Types of Reactions
3-(7,8-dimethoxy-2-oxo-1H-benzo[d]azepin-3(2H)-yl)-N-(2-methoxyphenethyl)propanamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups on the benzo[d]azepine core can be oxidized to form corresponding quinones.
Reduction: The carbonyl group in the benzo[d]azepine core can be reduced to form alcohol derivatives.
Substitution: The methoxy groups can be substituted with other functional groups, such as halogens or alkyl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield quinones, while reduction of the carbonyl group can produce alcohol derivatives.
科学的研究の応用
3-(7,8-dimethoxy-2-oxo-1H-benzo[d]azepin-3(2H)-yl)-N-(2-methoxyphenethyl)propanamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential therapeutic effects, particularly in the treatment of neurological disorders and cardiovascular diseases.
Biological Research: The compound is used as a tool to study various biological pathways and mechanisms, including neurotransmitter modulation and receptor binding.
Chemical Biology: It serves as a probe to investigate the interactions between small molecules and biological macromolecules.
Pharmaceutical Development: The compound is explored as a lead compound for the development of new drugs with improved efficacy and safety profiles.
作用機序
The mechanism of action of 3-(7,8-dimethoxy-2-oxo-1H-benzo[d]azepin-3(2H)-yl)-N-(2-methoxyphenethyl)propanamide involves its interaction with specific molecular targets in the body. These targets may include:
Neurotransmitter Receptors: The compound may bind to and modulate the activity of neurotransmitter receptors, such as dopamine or serotonin receptors.
Enzymes: It may inhibit or activate specific enzymes involved in metabolic pathways.
Ion Channels: The compound may affect the function of ion channels, leading to changes in cellular excitability and signaling.
類似化合物との比較
Similar Compounds
7,8-Dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one: This compound shares the benzo[d]azepine core but lacks the propanamide side chain.
3-(3-Chloropropyl)-7,8-dimethoxy-1H-3-benzazepin-2(3H)-one: This compound has a similar core structure but with different substituents.
Uniqueness
3-(7,8-dimethoxy-2-oxo-1H-benzo[d]azepin-3(2H)-yl)-N-(2-methoxyphenethyl)propanamide is unique due to its specific substitution pattern and the presence of both methoxy and propanamide groups. This unique structure contributes to its distinct pharmacological properties and potential therapeutic applications.
特性
分子式 |
C24H28N2O5 |
|---|---|
分子量 |
424.5 g/mol |
IUPAC名 |
3-(7,8-dimethoxy-2-oxo-1H-3-benzazepin-3-yl)-N-[2-(2-methoxyphenyl)ethyl]propanamide |
InChI |
InChI=1S/C24H28N2O5/c1-29-20-7-5-4-6-17(20)8-11-25-23(27)10-13-26-12-9-18-14-21(30-2)22(31-3)15-19(18)16-24(26)28/h4-7,9,12,14-15H,8,10-11,13,16H2,1-3H3,(H,25,27) |
InChIキー |
JVFLYFAEEHMEHU-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=CC=C1CCNC(=O)CCN2C=CC3=CC(=C(C=C3CC2=O)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-chloro-2-methoxy-N-[3-(morpholin-4-yl)propyl]benzamide](/img/structure/B10978809.png)
![2-{[3-(4-Methoxyphenyl)propanoyl]amino}-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide](/img/structure/B10978820.png)
![2-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl]-N-(3,4,5-trimethoxyphenyl)acetamide](/img/structure/B10978834.png)

![N-(4-methoxyphenyl)-4-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanamide](/img/structure/B10978840.png)
![N-[4-(acetylamino)phenyl]-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxamide](/img/structure/B10978845.png)
![2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2Z)-3,4,5,6,7,8-hexahydro-2H-cyclohepta[d][1,3]thiazol-2-ylidene]acetamide](/img/structure/B10978849.png)
![2-({5-[(benzylsulfanyl)methyl]-4-(2-methoxy-5-methylphenyl)-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B10978857.png)

![N-[2-fluoro-5-(trifluoromethyl)phenyl]-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B10978866.png)
![N-[1-cyclopentyl-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-yl]pyridine-4-carboxamide](/img/structure/B10978869.png)

![N-[1-(1H-indol-2-ylcarbonyl)piperidin-4-yl]-4-methoxybenzamide](/img/structure/B10978879.png)
